molecular formula C16H29N3O6 B1662684 Fas C-Terminal Tripeptide CAS No. 189109-90-8

Fas C-Terminal Tripeptide

Cat. No.: B1662684
CAS No.: 189109-90-8
M. Wt: 359.42 g/mol
InChI Key: ORIIRLCDJGETQD-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fas C-Terminal Tripeptide is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fas C-Terminal Tripeptide typically involves multiple steps, each requiring precise reaction conditions. The process often begins with the protection of functional groups to prevent unwanted reactions. Key steps include:

    Protection of Hydroxyl Groups: Using protecting agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect hydroxyl groups.

    Formation of Amide Bonds: Employing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form amide bonds between amino acids.

    Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Fas C-Terminal Tripeptide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) to reduce carbonyl groups to alcohols.

    Substitution: Performing nucleophilic substitution reactions with reagents like sodium azide (NaN₃) to replace leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), room temperature.

    Reduction: Sodium borohydride (NaBH₄), methanol as solvent.

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF) as solvent.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

Fas C-Terminal Tripeptide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in enzymatic reactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Fas C-Terminal Tripeptide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their catalytic activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Fas C-Terminal Tripeptide: Similar in structure but may differ in the position or type of functional groups.

    This compound: Another analog with slight variations in the amino acid sequence.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

Fas C-terminal tripeptide, specifically Ac-Ser-Leu-Val (Ac-SLV), is a significant bioactive peptide derived from the Fas receptor, a member of the tumor necrosis factor receptor superfamily. This tripeptide plays a crucial role in apoptosis, particularly in cancer biology, where it has been shown to influence tumor cell sensitivity to apoptosis through its interaction with Fas-associated phosphatase-1 (FAP-1). This article explores the biological activity of this compound, including its structural requirements, mechanisms of action, and relevant case studies.

Structural Requirements and Mechanisms

The biological activity of the this compound is heavily dependent on its structure. Research indicates that the presence of specific amino acids within the tripeptide is essential for its function:

  • C-Terminal Amino Acids : The last three amino acids (Ser-Leu-Val) are critical for binding to FAP-1 and facilitating apoptosis. The interaction between Fas and FAP-1 inhibits Fas signaling, which can lead to resistance against apoptosis in certain cancer cells .
  • Hydrophobic Groups : Modifications that introduce hydrophobic groups to the N-terminal region of Ac-SLV enhance its potency. For instance, attaching a phenylaminocarbonyl group significantly increases its effectiveness in inducing apoptosis .

Upon binding to FAP-1, the this compound disrupts the inhibitory interaction between Fas and FAP-1. This blockade allows for enhanced signaling through the Fas pathway, leading to increased apoptosis in cancer cells that would otherwise resist this process. Specifically:

  • Induction of Apoptosis : Direct microinjection of Ac-SLV into colon cancer cell lines expressing both Fas and FAP-1 has been shown to induce apoptosis effectively .
  • Sensitivity Restoration : In vitro studies demonstrate that treatment with Ac-SLV can restore sensitivity to Fas-mediated apoptosis in colon carcinoma cells that typically exhibit resistance due to high levels of FAP-1 expression .

Case Study 1: Colon Cancer Cells

A study evaluated the effects of Ac-SLV on colon adenocarcinoma cells. It was found that:

  • FAP-1 Expression : 20 out of 28 samples expressed FAP-1, correlating with resistance to Fas-mediated apoptosis.
  • Apoptosis Induction : Treatment with Ac-SLV significantly increased apoptotic rates when combined with anti-Fas antibodies, demonstrating its potential as a therapeutic agent against resistant tumors .

Case Study 2: Thymocyte Resistance

Another study focused on human thymocytes, which also exhibit resistance to Fas-mediated apoptosis due to FAP-1 expression. The introduction of synthetic Ac-SLV effectively abolished this resistance, highlighting its potential for broader applications in enhancing apoptotic signaling in various cell types .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

StudyFindingsImplications
Structural modifications enhance potencyIndicates potential for drug design
Ac-SLV restores sensitivity in colon cancer cellsSuggests therapeutic applications in resistant cancers
Essential amino acids for binding identifiedProvides insight into mechanism for targeted therapies
Blockade of FAP-1 enhances apoptotic signalingSupports development of FAP-1 inhibitors

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIRLCDJGETQD-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fas C-Terminal Tripeptide
Reactant of Route 2
Reactant of Route 2
Fas C-Terminal Tripeptide
Reactant of Route 3
Fas C-Terminal Tripeptide
Reactant of Route 4
Fas C-Terminal Tripeptide
Reactant of Route 5
Fas C-Terminal Tripeptide
Reactant of Route 6
Reactant of Route 6
Fas C-Terminal Tripeptide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.